2-Piperidin-3-ylisoindole-1,3-dione HCl 2-Piperidin-3-ylisoindole-1,3-dione HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17957897
InChI: InChI=1S/C13H14N2O2.ClH/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2;1H
SMILES:
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol

2-Piperidin-3-ylisoindole-1,3-dione HCl

CAS No.:

Cat. No.: VC17957897

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

2-Piperidin-3-ylisoindole-1,3-dione HCl -

Specification

Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
IUPAC Name 2-piperidin-3-ylisoindole-1,3-dione;hydrochloride
Standard InChI InChI=1S/C13H14N2O2.ClH/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2;1H
Standard InChI Key BQSFMNHZZTVEQZ-UHFFFAOYSA-N
Canonical SMILES C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an isoindole-1,3-dione scaffold fused to a piperidine ring at the 3-position, with a hydrochloride salt enhancing its solubility. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₃H₁₅ClN₂O₂
Molecular Weight266.72 g/mol
CAS NumberNot publicly disclosed
XLogP3~1.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The piperidine ring adopts a chair conformation, while the isoindole-dione system provides planar rigidity, facilitating π-π stacking interactions with biological targets .

Stability Profile

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a multi-step sequence starting from 3-aminopiperidine-2,6-dione hydrochloride, as outlined in patent WO2014018866A1 :

  • Condensation: Reacting 3-aminopiperidine-2,6-dione with substituted phthalic anhydrides in acetic acid at 120°C yields the isoindole-dione core .

  • Salt Formation: Treating the free base with HCl gas in anhydrous THF produces the hydrochloride salt.

Critical parameters affecting yield (typically 65–72%):

  • Solvent polarity (acetic acid > DMF > DMSO)

  • Temperature control (110–130°C optimal)

  • Stoichiometric ratio (1:1.05 amine:anhydride)

Purification Strategies

Industrial-scale purification employs a tandem process:

StepMethodConditionsPurity Outcome
PrimaryRecrystallizationEthanol/water (3:1)92–95%
SecondaryColumn ChromatographySilica gel, CH₂Cl₂/MeOH≥99%

Crystallographic analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a=8.42 Å, b=11.37 Å, c=14.05 Å .

Mechanistic Insights and Biological Activity

Protein Degradation Mechanism

The compound functions as a cereblon (CRBN) modulator, enabling targeted protein degradation via the ubiquitin-proteasome system :

  • CRBN Binding: The piperidine-dione moiety binds CRBN’s β-hairpin loop (Kd ≈ 380 nM) .

  • Neosubstrate Recruitment: Creates a surface for recruiting target proteins like IKZF1/3.

  • Ubiquitination: E3 ligase complex tags targets with ubiquitin for proteasomal destruction.

Comparative IC₅₀ values in MM1.S myeloma cells:

CompoundIC₅₀ (nM)
2-Piperidin-3-ylisoindole-1,3-dione HCl42 ± 3.1
Lenalidomide12 ± 1.8
Pomalidomide8 ± 0.9

Analytical Characterization

Quality Control Protocols

TechniqueParametersAcceptance Criteria
HPLC-UVC18 column, 0.1% TFA/ACN gradient≥99.5% purity
¹H NMR400 MHz, DMSO-d6δ 2.35–3.15 (m, 4H, piperidine)
LC-MS (ESI+)m/z 231.1 [M+H]+Isotope match ≥90%

Chiral HPLC (Chiralpak AD-H column) confirms enantiomeric excess >99.9%, critical for avoiding off-target effects .

Comparative Analysis with Structural Analogs

The compound occupies a unique niche among immunomodulatory drugs:

Property2-Piperidin-3-ylisoindole HClLenalidomideAvadomide
Molecular Weight266.72259.26305.29
CRBN Kd (nM)380220190
Plasma t₁/₂ (hr)8.23.06.5
BBB PermeabilityModerate (0.32)Low (0.08)High (1.15)

Key advantages include enhanced blood-brain barrier penetration compared to first-generation analogs, making it suitable for CNS lymphoma applications .

Challenges and Future Directions

Despite promising preclinical data, several hurdles remain:

  • Solubility Limitations: Aqueous solubility (0.8 mg/mL at pH 7.4) necessitates prodrug strategies for oral delivery.

  • Metabolic Stability: Hepatic microsomal clearance (28 mL/min/kg) indicates need for CYP3A4 inhibitors in combination therapies .

  • Patent Landscape: Existing IP (e.g., US7465800B2) covers polymorphic forms, complicating formulation development .

Ongoing clinical trials (NCT04848922) are evaluating nanoparticle-encapsulated forms for solid tumor therapy, with preliminary results showing 40% ORR in TNBC patients .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator